molecular formula C14H16FNO4 B2594243 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate CAS No. 63010-68-4

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate

Cat. No.: B2594243
CAS No.: 63010-68-4
M. Wt: 281.283
InChI Key: MSFAOJKKCLDGQX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate is an organic compound with the molecular formula C14H16FNO4 It is known for its unique structure, which includes a fluorophenyl group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate typically involves the condensation of diethyl malonate with 2-fluoroaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

Diethyl malonate+2-fluoroaniline1,3-Diethyl 2-[(2-fluorophenyl)amino]methylidenepropanedioate\text{Diethyl malonate} + \text{2-fluoroaniline} \rightarrow \text{this compound} Diethyl malonate+2-fluoroaniline→1,3-Diethyl 2-[(2-fluorophenyl)amino]methylidenepropanedioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to certain biological targets, while the propanedioate moiety facilitates its incorporation into larger molecular frameworks. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl 2-{[(2-chlorophenyl)amino]methylidene}propanedioate
  • 1,3-Diethyl 2-{[(2-bromophenyl)amino]methylidene}propanedioate
  • 1,3-Diethyl 2-{[(2-methylphenyl)amino]methylidene}propanedioate

Uniqueness

1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and small size allow for unique interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

diethyl 2-[(2-fluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFAOJKKCLDGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-68-4
Record name DIETHYL 2-(2-FLUOROANILINOMETHYLENE)MALONATE
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